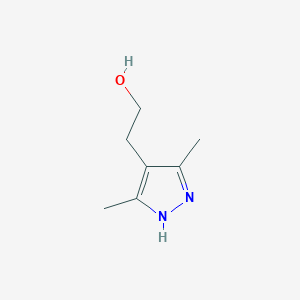

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol

Vue d'ensemble

Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol: is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both hydroxyl and pyrazole functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a 1,3-dicarbonyl compound and hydrazine or its derivatives. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a nucleophilic substitution reaction. For example, 3,5-dimethylpyrazole can be reacted with ethylene oxide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetaldehyde or 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid.

Reduction: The compound can be reduced to form 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for substitution reactions.

Major Products Formed

Oxidation: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetaldehyde, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid.

Reduction: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethane.

Substitution: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl halides.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against glioma cell lines, with lower IC50 values than standard chemotherapy agents like 5-Fluorouracil (IC50 = 8.34 µM) . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for further development in cancer therapy.

1.2 Antimicrobial Properties

The compound's derivatives have also shown potential as antimicrobial agents. Research indicates that modifications to the pyrazole structure can enhance antibacterial activity against various pathogens. For example, this compound derivatives have been tested for their efficacy against resistant strains of bacteria and fungi .

Agrochemical Applications

2.1 Herbicidal Activity

The pyrazole moiety is known for its effectiveness in herbicide development. Compounds derived from this compound have been evaluated for their herbicidal properties. Studies indicate that these compounds can inhibit specific enzymes involved in plant growth, leading to effective weed control without harming crop plants .

2.2 Insecticidal Properties

In addition to herbicidal applications, derivatives of this compound have been investigated for insecticidal activity. The structural modifications enhance their ability to disrupt the physiological processes in pests, providing an environmentally friendly alternative to traditional insecticides .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing novel materials with improved thermal and mechanical properties. The pyrazole group can act as a crosslinking agent in polymer synthesis, enhancing the material's durability and resistance to environmental stressors .

3.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound has potential applications in formulating coatings and adhesives. Research indicates that incorporating pyrazole derivatives can improve the adhesion strength and chemical resistance of coatings used in industrial applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme, while the pyrazole ring can participate in π-π interactions with aromatic residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in terms of chemical reactivity.

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid:

2-(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of ethanol, affecting its physical and chemical properties.

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of both hydroxyl and pyrazole functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.

Activité Biologique

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and an ethanol moiety. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds with pyrazole scaffolds, including this compound, exhibit antimicrobial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes involved in cell wall synthesis .

Anticancer Activity

The pyrazole moiety has been associated with anticancer properties. Studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells. For instance, related compounds have demonstrated cytotoxic effects with IC50 values ranging from 5.13 µM to 8.34 µM against specific cancer types .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Some studies have shown that these compounds exhibit comparable anti-inflammatory activity to established drugs like diclofenac .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes such as COX and various kinases, leading to reduced inflammation and tumor growth.

- Cell Cycle Arrest : In cancer cells, it induces apoptosis by disrupting cell cycle progression, particularly in glioma cells .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of related pyrazole derivatives against multiple cancer cell lines. The findings indicated that certain derivatives had significant cytotoxicity with IC50 values lower than traditional chemotherapeutics like fluorouracil .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, compounds derived from the pyrazole scaffold showed potent inhibition of COX enzymes with IC50 values comparable to those of commercial anti-inflammatory agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-pyrazole | Contains amino group on pyrazole | Anticancer properties |

| 4-Methyl-pyrazole | Methyl substitution on pyrazole | Enzyme inhibition |

| Ethylamino-pyrazole | Ethylamino substitution | Potential antidiabetic effects |

Propriétés

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTNUHPVNBFSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509252 | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83467-31-6 | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.